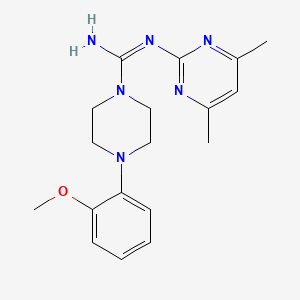
N-(4,6-dimethylpyrimidin-2-yl)-4-(2-methoxyphenyl)piperazine-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethylpyrimidin-2-yl)-4-(2-methoxyphenyl)piperazine-1-carboximidamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a pyrimidine ring and a methoxyphenyl group, contributes to its distinctive chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-(2-methoxyphenyl)piperazine-1-carboximidamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Dimethyl Groups: Methylation of the pyrimidine ring can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine.
Formation of the Carboximidamide Group: The final step involves the reaction of the piperazine derivative with an appropriate isocyanate or carbodiimide to form the carboximidamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the carboximidamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine and piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(4,6-dimethylpyrimidin-2-yl)-4-(2-methoxyphenyl)piperazine-1-carboximidamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer therapies.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases, including infections and cancers.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for large-scale production processes.
Wirkmechanismus
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-(2-methoxyphenyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-4-phenylpiperazine-1-carboximidamide
- N-(4,6-dimethylpyrimidin-2-yl)-4-(2-chlorophenyl)piperazine-1-carboximidamide
- N-(4,6-dimethylpyrimidin-2-yl)-4-(2-hydroxyphenyl)piperazine-1-carboximidamide
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-4-(2-methoxyphenyl)piperazine-1-carboximidamide is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s reactivity and biological activity, potentially enhancing its pharmacological properties compared to similar compounds without this functional group.
Eigenschaften
Molekularformel |
C18H24N6O |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
N'-(4,6-dimethylpyrimidin-2-yl)-4-(2-methoxyphenyl)piperazine-1-carboximidamide |
InChI |
InChI=1S/C18H24N6O/c1-13-12-14(2)21-18(20-13)22-17(19)24-10-8-23(9-11-24)15-6-4-5-7-16(15)25-3/h4-7,12H,8-11H2,1-3H3,(H2,19,20,21,22) |
InChI-Schlüssel |
VJZDBNOUMAPMJU-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\N2CCN(CC2)C3=CC=CC=C3OC)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C3=CC=CC=C3OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[5-(2-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11048869.png)
![N,4-bis(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11048873.png)
![ethyl 2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B11048877.png)
![(1E)-1-[2-(2,4-dinitrophenyl)hydrazinylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048878.png)

![9-(2,4-dichlorophenyl)-2,6,6-trimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11048889.png)
![7-bromo-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine](/img/structure/B11048894.png)
![Ethyl 5-[3-{[2-(4-fluorophenyl)ethyl]amino}-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11048896.png)
![2-((2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)(methyl)amino]ethyl)(methyl)amino)ethanol](/img/structure/B11048897.png)
![2,4-diamino-5-(2,5-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11048901.png)

![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B11048909.png)
![3-Isobutyl-6-[5-(4-methoxyphenyl)-1H-pyrazol-3-YL][1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11048910.png)
![2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B11048922.png)